molecular formula C9H7ClF2O2 B13175046 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid

3-(4-Chlorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B13175046
M. Wt: 220.60 g/mol
InChI Key: VRDVCDDNMNONFB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Grignard reagent, where 4-chlorophenylmagnesium bromide reacts with 2,2-difluoroacetyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2,2-difluoropropanoic acid exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the difluoromethyl group.

    4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone.

    2,2-Difluoropropanoic acid: Lacks the chlorophenyl group but contains the difluoromethyl group.

Uniqueness

The combination of these functional groups can result in enhanced reactivity and specificity in various chemical and biological contexts .

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H7ClF2O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VRDVCDDNMNONFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)(F)F)Cl

Origin of Product

United States

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